7-Methoxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of methoxy-substituted aniline and a suitable ketone under acidic or basic conditions to form the quinoline ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
7-Methoxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive quinoline derivatives.
Industry: Use in the production of dyes, agrochemicals, or other industrial chemicals.
Mechanism of Action
The mechanism of action for 7-Methoxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar core structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent derived from quinoline.
Uniqueness
7-Methoxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
7-methoxy-4,4-dimethyl-1,3-dihydroquinolin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-12(2)7-11(14)13-10-6-8(15-3)4-5-9(10)12/h4-6H,7H2,1-3H3,(H,13,14) |
InChI Key |
MVPBEELAMPEHSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=CC(=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.